N-(pyridin-2-ylmethyl)adamantan-2-amine
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Overview
Description
N-(pyridin-2-ylmethyl)adamantan-2-amine is an organic compound that features both an adamantyl group and a pyridinylmethyl group. The adamantyl group is a bulky, rigid structure derived from adamantane, while the pyridinylmethyl group is derived from pyridine, a basic heterocyclic organic compound. This combination of structural elements imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-ylmethyl)adamantan-2-amine typically involves the reaction of 2-adamantylamine with 2-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the secondary amine. The reaction conditions often include solvents like ethanol or methanol and may require refluxing to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-ylmethyl)adamantan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
N-(pyridin-2-ylmethyl)adamantan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(pyridin-2-ylmethyl)adamantan-2-amine involves its interaction with specific molecular targets and pathways. The adamantyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The pyridinylmethyl group can participate in hydrogen bonding and π-π interactions, further modulating the compound’s activity. These interactions can affect various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-adamantyl)-N-methylamine: Lacks the pyridinylmethyl group, resulting in different chemical and biological properties.
N-(2-pyridinylmethyl)-N-ethylamine: Contains an ethyl group instead of the adamantyl group, leading to variations in steric and electronic effects.
Uniqueness
N-(pyridin-2-ylmethyl)adamantan-2-amine is unique due to the presence of both the bulky adamantyl group and the aromatic pyridinylmethyl group. This combination imparts distinct steric and electronic properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H22N2 |
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Molecular Weight |
242.36g/mol |
IUPAC Name |
N-(pyridin-2-ylmethyl)adamantan-2-amine |
InChI |
InChI=1S/C16H22N2/c1-2-4-17-15(3-1)10-18-16-13-6-11-5-12(8-13)9-14(16)7-11/h1-4,11-14,16,18H,5-10H2 |
InChI Key |
KJGIBQZJZHZXPH-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)C3NCC4=CC=CC=N4 |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NCC4=CC=CC=N4 |
Origin of Product |
United States |
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